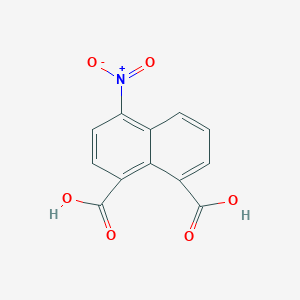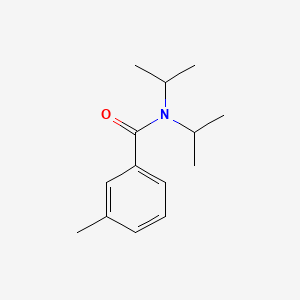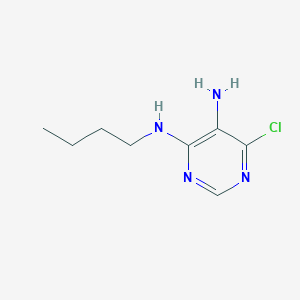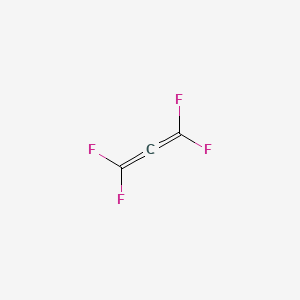
Perfluoroallene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoroallene is a fluorinated derivative of allene, with the chemical formula C₃F₄. It is a colorless gas at room temperature and is known for its unique electronic and structural properties. The presence of fluorine atoms significantly alters its reactivity and stability compared to its hydrocarbon counterpart, allene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Perfluoroallene can be synthesized through the debromination of 2,3-dibromopropene using magnesium in tetrahydrofuran . Another method involves the debromination of 1,2-dibromo-1,3,3,3-tetrafluoropropene with zinc . These reactions typically require controlled conditions to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
While specific industrial production methods for tetrafluoroallene are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of magnesium and zinc as debrominating agents in a controlled environment is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoroallene undergoes various chemical reactions, including nucleophilic addition and polymerization. It reacts readily with phenols in the presence of potassium carbonate to form unsaturated ethers . Additionally, it can react with amines in tetrahydrofuran at room temperature to produce 3,3,3-trifluoropropionamides .
Common Reagents and Conditions
Nucleophilic Addition: Phenols and potassium carbonate in tetrahydrofuran.
Polymerization: Bistrifluoromethyl nitroxide at room temperature or below.
Major Products
Unsaturated Ethers: Formed from the reaction with phenols.
Trifluoropropionamides: Formed from the reaction with amines.
Polymeric Materials: Formed from the reaction with bistrifluoromethyl nitroxide.
Wissenschaftliche Forschungsanwendungen
Perfluoroallene has several applications in scientific research, particularly in the fields of chemistry and materials science. Its unique electronic properties make it a valuable compound for studying electron scattering and molecular interactions . Additionally, it is used in the synthesis of various fluorinated organic compounds, which have applications in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tetrafluoroallene involves its interaction with nucleophiles and electrophiles due to the presence of highly electronegative fluorine atoms. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to its ability to undergo nucleophilic addition and polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allene (C₃H₄): The hydrocarbon counterpart of tetrafluoroallene.
1,1-Difluoroallene (C₃H₂F₂): A partially fluorinated derivative of allene.
Hexafluoropropene (C₃F₆): Another fluorinated compound with similar electronic properties.
Uniqueness
Perfluoroallene is unique due to its complete fluorination, which significantly alters its reactivity and stability compared to partially fluorinated or non-fluorinated analogs. The presence of four fluorine atoms enhances its electron-withdrawing capabilities, making it more reactive towards nucleophiles and electrophiles.
Eigenschaften
InChI |
InChI=1S/C3F4/c4-2(5)1-3(6)7 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKERINVYVSIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)=C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196720 |
Source


|
| Record name | Perfluoroallene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-68-7 |
Source


|
| Record name | Perfluoroallene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroallene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
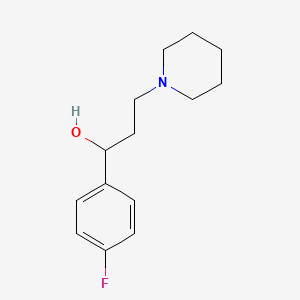
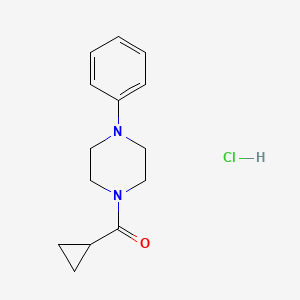
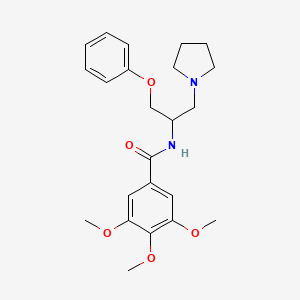
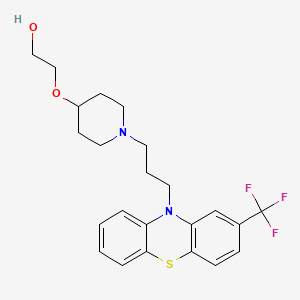
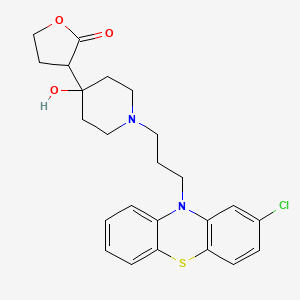


![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)
